molecular formula C10H13NO3 B2488800 Ethyl (2S)-2-(2-formyl-1H-pyrrol-1-YL)propanoate CAS No. 935765-07-4

Ethyl (2S)-2-(2-formyl-1H-pyrrol-1-YL)propanoate

Cat. No. B2488800
CAS RN: 935765-07-4
M. Wt: 195.218
InChI Key: CTNICYZNJBUCOQ-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2S)-2-(2-formyl-1H-pyrrol-1-YL)propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as ethyl 2-(2-formylpyrrolidin-1-yl)propanoate and is a pyrrole derivative.

Scientific Research Applications

Pyrrole Alkaloids in Lycium chinense

Research has identified pyrrole alkaloids in Lycium chinense, such as methyl 2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]propanoate. These compounds exhibit unique NMR spectral characteristics due to their stereogenic centers and bulky N-alkyl side chains. This study contributes to the understanding of the chemical diversity in Lycium chinense, a plant known for its medicinal properties (Youn et al., 2013).

Polymorphism in Pharmaceutical Compounds

Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, a pharmaceutical compound, shows polymorphism. This research demonstrates the complexity of characterizing polymorphic forms using spectroscopic and diffractometric techniques (Vogt et al., 2013).

Synthesis of Pyrrole Derivatives

A novel synthesis approach for 3-(2-formyl-4-methyl-1-H-pyrrol-3-yl)propanoic acid, a precursor to the compound SU5402, involves regioselective C2-lithiation of N-Boc-3-bromopyrroles. This method provides insights into the synthesis of complex pyrrole derivatives (Dai & Venepalli, 2015).

Chemical Constituents in Medicinal Fungi

Studies on the fermented mycelia of the medicinal fungus Xylaria nigripes revealed the presence of compounds like methyl (2S)-2-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-3-(4-hydroxyphenyl)propanoate. This research highlights the potential of fungi as a source of bioactive compounds (Xiong et al., 2016).

Synthesis of Fluorescent Pyrrole Derivatives

E and Z isomeric intermediates based on ethyl/methyl-2-cyano-3-(5-formyl-1-(4-iodo-phenyl)-1H-pyrrol-2-yl)acrylate were synthesized, demonstrating their impact on fluorescence and anticancer activity. This research provides insights into the potential biomedical applications of pyrrole derivatives (Irfan et al., 2021).

Novel Pyrrole Alkaloids in Edible Mushrooms

Identification of novel pyrrole alkaloids, such as 4-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl] butanoic acid, from edible mushrooms illustrates the diversity of bioactive compounds in fungi and their potential nutritional and therapeutic benefits (Sakamoto et al., 2020).

properties

IUPAC Name

ethyl (2S)-2-(2-formylpyrrol-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-3-14-10(13)8(2)11-6-4-5-9(11)7-12/h4-8H,3H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNICYZNJBUCOQ-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N1C=CC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C)N1C=CC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (2S)-2-(2-formyl-1H-pyrrol-1-YL)propanoate

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